molecular formula C12H9ClN4 B13233456 1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-

1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-

Cat. No.: B13233456
M. Wt: 244.68 g/mol
InChI Key: BYMVMQDUKBIGKE-UHFFFAOYSA-N
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Description

3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine consists of a triazole ring fused to a pyridazine ring, with a chloromethyl group at the 3-position and a phenyl group at the 6-position.

Preparation Methods

The synthesis of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound. For example, the reaction of 3-chloromethyl-1,2,4-triazole with 2-phenyl-3,6-dichloropyridazine under basic conditions can yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides . Oxidation reactions can convert the chloromethyl group to a carboxylic acid or aldehyde, while reduction reactions can reduce the triazole ring to a dihydrotriazole . Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(chloromethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c13-8-12-15-14-11-7-6-10(16-17(11)12)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

BYMVMQDUKBIGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3CCl)C=C2

Origin of Product

United States

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